2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide
CAS No.: 2097936-13-3
Cat. No.: VC4195100
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097936-13-3 |
|---|---|
| Molecular Formula | C17H22ClNO3 |
| Molecular Weight | 323.82 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3,(H,19,20) |
| Standard InChI Key | QEQOVKMSZBBNCB-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)NCC1(CCCC=C1)O)OC2=CC=C(C=C2)Cl |
Introduction
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide is a complex organic compound with a molecular weight of 323.8 g/mol and a CAS number of 2097936-13-3 . This compound features a chlorophenoxy group, a cyclohexene ring, and an amide linkage, contributing to its unique chemical and potential biological properties.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide typically involves several steps:
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Preparation of the Cyclohexene Derivative: This can be achieved through cyclization reactions involving appropriate precursors.
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Introduction of the Chlorophenoxy Group: This step often involves the reaction of a chlorophenol with a suitable leaving group in the presence of a base.
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Formation of the Amide Linkage: This involves the reaction of an amine with a carboxylic acid derivative, often in the presence of a coupling agent.
Chemical Reactions and Stability
This compound can undergo various chemical reactions, including:
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Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions.
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Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
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